N-Octylamine hydrobromide

説明

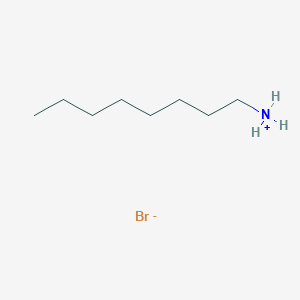

N-Octylamine hydrobromide (CAS: 14846-47-0) is a quaternary ammonium salt formed by the reaction of n-octylamine (a primary aliphatic amine) with hydrobromic acid. Its molecular formula is C₈H₂₀BrN, with a molecular weight of 210.16 g/mol . The compound is commercially available in purities ranging from 95% to 98%, supplied in packaging sizes from 1g to 25kg . It is commonly used in research and industrial applications, such as surfactants, phase-transfer catalysts, and intermediates in organic synthesis.

Key identifiers include synonyms like n-Octylammonium Bromide and Octan-1-amine hydrobromide .

特性

IUPAC Name |

octan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDDQKKGAYONOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698129 | |

| Record name | Octan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14846-47-0 | |

| Record name | Octan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Octylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Solvent Effects on Yield and Purity

Experimental data for TOAHCl reveal that low-polarity solvents like decalin enhance dissociation kinetics and crystal purity. For N-octylamine hydrobromide, analogous solvent screening would optimize:

-

Polarity: Nonpolar solvents (e.g., hexane) favor salt precipitation.

-

Boiling Point: High-boiling solvents (e.g., dodecane) enable reflux conditions.

Table 1: Solvent Performance in Thermal Dissociation

| Solvent | Permittivity () | Dissociation Rate () | Final Purity (%) |

|---|---|---|---|

| Decalin | 2.2 | 3.0 | 98.1 |

| Dodecane | 2.0 | 2.8 | 94.9 |

| Tetralin | 2.9 | 2.5 | 89.3 |

Data adapted from tri-n-octylamine hydrochloride studies.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Parameter | Direct Neutralization | Solvent-Assisted Recrystallization |

|---|---|---|

| Yield (%) | 100 | 95–98 |

| Reaction Time (h) | 1 | 3–8 |

| Purification Complexity | Low | Moderate |

| Scalability | High | Medium |

The direct method outperforms in efficiency but requires precise handling of corrosive HBr. The recrystallization route, while slower, offers superior crystal quality for applications demanding high purity.

Characterization and Quality Control

化学反応の分析

Types of Reactions: N-Octylamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can produce a secondary amine.

Oxidation Reactions: Oxidation can lead to the formation of corresponding amides or nitriles.

Reduction Reactions: Reduction typically yields primary amines.

科学的研究の応用

Organic Synthesis

N-Octylamine hydrobromide serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the formation of various derivatives used in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to replace bromide ions with other nucleophiles, facilitating the synthesis of secondary amines and other functional groups .

Biological Studies

In biological research, this compound is utilized for modifying biomolecules. Its properties enable it to interact with biological systems, making it useful in studies related to drug development and delivery systems. For instance, it has been employed in the synthesis of amphiphilic copolymers that enhance the solubility of quantum dots, which are crucial for biomedical applications such as imaging and therapy .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For example, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antimicrobial agents . The compound’s ability to inhibit biofilm formation further underscores its relevance in medical applications.

Surfactants and Coatings

This compound is widely used in the production of surfactants, which are essential in formulating cleaning agents, adhesives, and coatings. Its amphiphilic nature makes it an effective emulsifier, enhancing the stability and performance of various industrial products .

Cosmetic Industry

In cosmetic formulations, this compound functions as a chelating agent. It is incorporated into personal care products such as skin creams and hair conditioners at low concentrations to improve product stability and efficacy . Its compatibility with various formulations makes it valuable for enhancing the performance of cosmetic products.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-Octylamine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Polymer Coating Applications

Research into the use of this compound in synthesizing amphiphilic copolymers revealed its effectiveness in creating water-soluble quantum dots. These quantum dots are essential for various biomedical applications, including targeted drug delivery systems and imaging techniques .

作用機序

The mechanism of action of N-Octylamine hydrobromide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The pathways involved depend on the specific reaction conditions and the nature of the other reactants .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogs

Key Observations:

- Counterion Impact: Bromide (Br⁻) vs. chloride (Cl⁻) affects solubility and stability. Bromide salts are generally more lipophilic, influencing their utility in non-polar solvents .

- Structural Isomerism : tert-Octylamine hydrobromide (branched alkyl chain) vs. This compound (linear chain) alters physical properties like boiling point and reactivity .

- Purity and Availability : Both this compound and hydrochloride are widely available, but the hydrochloride variant is more commonly referenced in pharmacological contexts (e.g., as a reference standard) .

生物活性

N-Octylamine hydrobromide, with the molecular formula CHBrN and a molecular weight of 210.16 g/mol, is a quaternary ammonium compound derived from octylamine. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Overview of this compound

This compound is synthesized through the reaction of octylamine with hydrobromic acid. It has applications in organic synthesis, particularly as a reagent in the formation of more complex molecules, and in biological studies for modifying biomolecules .

The biological activity of this compound primarily involves its role as a nucleophile in chemical reactions. It can interact with electrophilic centers in various biomolecules, leading to:

- Substitution Reactions : Where the bromide ion can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : Under specific conditions, it can undergo oxidation to form amides or nitriles and reduction to yield primary amines .

Biological Applications

This compound has been studied for its potential roles in:

- Surfactant Production : It is used in the formulation of surfactants due to its amphiphilic properties.

- Pharmaceutical Synthesis : As a precursor for synthesizing various pharmaceutical compounds, including those with therapeutic applications .

Case Studies and Research Findings

- Thermal Stability Studies : Research has shown that the thermal dissociation of tri-n-octylamine salts provides insights into the stability and reactivity of this compound. Studies using FTIR and TG methods indicated that solvent choice significantly affects the dissociation rates and stability of these compounds .

- Biocompatibility Assessments : The biocompatibility of this compound has been evaluated in various biological systems. For instance, its interaction with cell membranes and proteins has been studied to understand its potential toxicity and efficacy as a drug delivery agent .

- Extraction Studies : this compound has demonstrated effectiveness in extracting organic compounds from aqueous solutions, showcasing its utility in environmental chemistry for removing pollutants from water sources .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Surfactant | Effective in reducing surface tension |

| Tri-n-octylamine hydrochloride | Thermal Stability | High stability in non-polar solvents |

| Octylamine | Extraction | Effective in extracting phenolic compounds |

Table 2: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Synthesis | 130°C for 2 hours | 78.5 |

| Substitution | In polar solvents | Variable |

| Oxidation | Using potassium permanganate | Variable |

Q & A

Basic: What are the standard protocols for synthesizing and purifying N-Octylamine hydrobromide in laboratory settings?

This compound is synthesized by reacting n-octylamine (C₈H₁₉N) with hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds in an anhydrous solvent (e.g., diethyl ether) to avoid side reactions. Post-synthesis, purification involves recrystallization using a solvent system like ethanol-water to achieve >98% purity, as reported in commercial standards . Analytical validation via melting point determination (e.g., comparison to literature values) and NMR spectroscopy (to confirm proton environments) is critical. Researchers should also use mass spectrometry to verify molecular weight (C₈H₂₀BrN, ~210.16 g/mol) .

Advanced: How does this compound enhance the stability of perovskite nanocrystals in gas-sensing applications?

In material science, this compound serves as a bromide precursor and surface-passivating agent. For example, in the synthesis of ZnO-coated CsPbBr₃ nanocrystals, it provides Br⁻ ions to stabilize the perovskite structure while coordinating with Pb²⁺ to reduce surface defects. Researchers dissolve 42 mg of the compound in toluene alongside cesium/lead precursors and diethylzinc, followed by oxygen infusion to form a protective ZnO layer. This method improves thermal stability and sensitivity for heptanal detection .

Basic: What analytical techniques are recommended to validate the purity and structural integrity of this compound?

Key methods include:

- Melting Point Analysis : Compare observed values to literature data (e.g., ~137–143°C for related amine hydrobromides) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show peaks for the octyl chain (δ 0.8–1.5 ppm) and ammonium protons (δ ~5–6 ppm).

- Mass Spectrometry : ESI-MS can confirm the molecular ion peak at m/z 210.16 .

- Elemental Analysis : Verify Br content (~38.1%) to ensure stoichiometric consistency.

Advanced: What methodological considerations apply when studying this compound in neuropharmacological models?

While direct neurobiological studies of this compound are sparse, its structural analogs (e.g., scopolamine hydrobromide) inform experimental design. Key steps include:

- Dose Optimization : Start with in vitro assays (e.g., acetylcholinesterase inhibition) to establish IC₅₀ values.

- Solubility Profiling : Test solubility in physiological buffers (PBS, saline) to ensure bioavailability.

- Behavioral Models : For in vivo studies, adapt protocols from similar amine salts, such as intraperitoneal injection in murine models with post-treatment cognitive assessments .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

Contradictions often arise from differences in purity, crystallinity, or measurement techniques. To address this:

- Standardize Protocols : Use calibrated equipment (e.g., DSC for melting points) and reference materials from authoritative databases like CAS Common Chemistry .

- Cross-Validate Data : Compare results with structurally similar compounds (e.g., tert-Octylamine hydrobromide) and replicate experiments under identical conditions .

- Purity Assessment : Employ HPLC with UV detection (λ = 210 nm) to quantify impurities and adjust synthesis/purification steps accordingly .

Basic: What safety protocols are essential for handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or solvent evaporation to avoid inhalation of dust/aerosols .

- Waste Management : Segregate waste in labeled containers for halogenated organic compounds and consult institutional guidelines for disposal .

Advanced: What role does this compound play in organic synthesis as a building block?

The compound’s primary amine and bromide ions facilitate nucleophilic substitutions and phase-transfer reactions. For example, in alkylation reactions, it can act as both a Br⁻ source and a surfactant to stabilize emulsions. Researchers have leveraged its dual functionality in synthesizing quaternary ammonium salts and coordinating metal complexes for catalytic applications .

Basic: How should researchers select solvents for reactions involving this compound?

Prioritize solvents that dissolve the compound without decomposing it. Toluene and dichloromethane are effective for non-polar reactions, while ethanol/water mixtures suit recrystallization. Avoid protic solvents (e.g., methanol) if free amine release is undesirable. Pre-solubility tests using small-scale trials (1–10 mg/mL) are advised .

Advanced: What strategies improve the reproducibility of experiments using this compound in nanotechnology applications?

- Precursor Standardization : Source the compound from suppliers with verified purity (>98%) and lot-specific Certificates of Analysis (CoA) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups.

- Characterization Consistency : Use XRD (e.g., peaks at 15.4°, 26.6° for perovskite phases) and TEM to validate nanocrystal morphology across batches .

Basic: How is this compound stored to ensure long-term stability?

Store in airtight containers under anhydrous conditions at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hygroscopic degradation. Regularly monitor for discoloration or clumping, which indicate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。